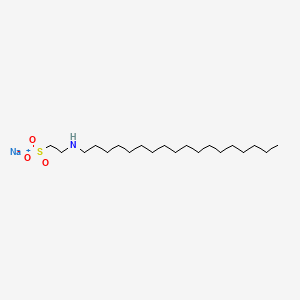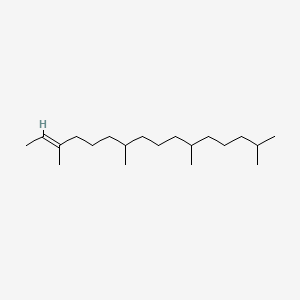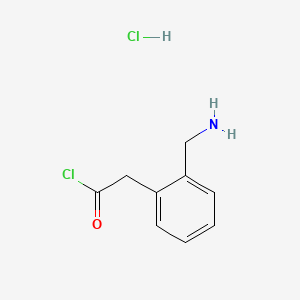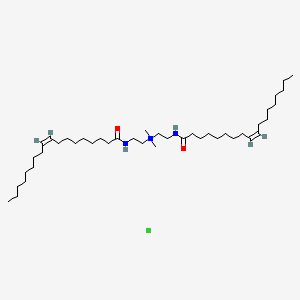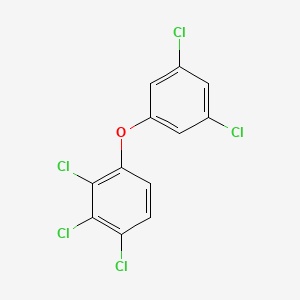
2,3,3',4,5'-Pentachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3’,4,5’-Pentachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H5Cl5O. It belongs to the class of polychlorinated diphenyl ethers, which are known for their persistence in the environment and potential toxic effects. This compound is often studied in the context of environmental pollution and its impact on human health.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,5’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the aromatic rings. Common reagents used in this process include chlorine gas and a suitable catalyst, such as iron(III) chloride.
Industrial Production Methods
Industrial production of 2,3,3’,4,5’-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the toxic nature of the reagents and the product.
化学反応の分析
Types of Reactions
2,3,3’,4,5’-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Under specific conditions, the compound can be reduced to less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, replacing chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing chlorine atoms.
科学的研究の応用
2,3,3’,4,5’-Pentachlorodiphenyl ether has several applications in scientific research:
Environmental Chemistry: Studied for its persistence and behavior in the environment, including its degradation pathways and impact on ecosystems.
Toxicology: Used to investigate its toxic effects on living organisms, including potential carcinogenicity and endocrine disruption.
Analytical Chemistry: Employed as a standard in the analysis of polychlorinated diphenyl ethers in environmental samples.
Bioremediation: Research on microbial degradation of this compound to develop effective bioremediation strategies for contaminated sites.
作用機序
The mechanism of action of 2,3,3’,4,5’-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to toxic effects. It can induce oxidative stress by generating reactive oxygen species, which damage cellular structures such as membranes, proteins, and DNA. The compound may also interfere with endocrine signaling pathways, disrupting hormonal balance and leading to adverse health effects.
類似化合物との比較
Similar Compounds
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
- 2,3’,4,4’,5-Pentachlorodiphenyl ether
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
Uniqueness
2,3,3’,4,5’-Pentachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different levels of toxicity, persistence, and reactivity, making it a distinct subject of study in environmental and toxicological research.
特性
CAS番号 |
160282-07-5 |
|---|---|
分子式 |
C12H5Cl5O |
分子量 |
342.4 g/mol |
IUPAC名 |
1,2,3-trichloro-4-(3,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-3-7(14)5-8(4-6)18-10-2-1-9(15)11(16)12(10)17/h1-5H |
InChIキー |
HCTKORQPUZCIAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1OC2=CC(=CC(=C2)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


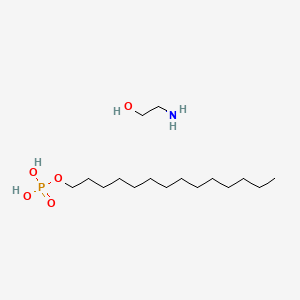
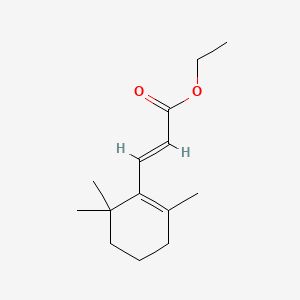
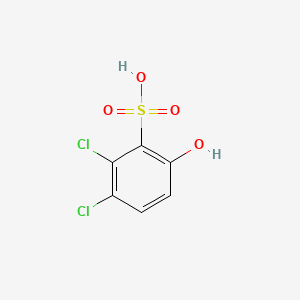


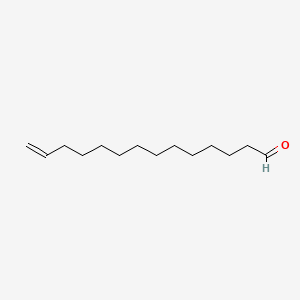


![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
